molecular formula C20H23NO5S B2549526 4-[N-(BENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE CAS No. 301313-55-3

4-[N-(BENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE

Cat. No.: B2549526
CAS No.: 301313-55-3
M. Wt: 389.47
InChI Key: ZYRQGVYUZMWYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate is an organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a benzenesulfonyl group attached to a butanamido moiety, which is further connected to a phenyl butanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.

    Preparation of Butanamido Intermediate: The butanamido intermediate is synthesized by reacting butanoic acid with ammonia or an amine under dehydrating conditions.

    Coupling Reaction: The benzenesulfonyl chloride is then reacted with the butanamido intermediate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Mechanism of Action

The mechanism of action of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase IX, leading to antiproliferative effects on cancer cells . The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.

    N-Butylbenzenesulfonamide: Contains a butyl group instead of the butanamido moiety.

    Phenylbutyric Acid: Lacks the sulfonyl group but has a similar phenyl and butanoate structure.

Uniqueness

4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and butanamido groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[4-[benzenesulfonyl(butanoyl)amino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-3-8-19(22)21(27(24,25)18-10-6-5-7-11-18)16-12-14-17(15-13-16)26-20(23)9-4-2/h5-7,10-15H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQGVYUZMWYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.